1-Oxa-9-thiaspiro[5.5]undecane-4-carbaldehyde
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Overview
Description
1-Oxa-9-thiaspiro[55]undecane-4-carbaldehyde is a spirocyclic compound characterized by its unique structural features The compound contains both oxygen and sulfur atoms within its spirocyclic framework, which contributes to its distinct chemical properties
Preparation Methods
The synthesis of 1-Oxa-9-thiaspiro[5.5]undecane-4-carbaldehyde involves several steps. One common synthetic route is based on the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. This method involves the reaction of an aldehyde with an alkene in the presence of an acid catalyst to form the spirocyclic structure . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as controlling temperature, pressure, and the concentration of reagents.
Chemical Reactions Analysis
1-Oxa-9-thiaspiro[5.5]undecane-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
1-Oxa-9-thiaspiro[5.5]undecane-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential biological activity.
Biology: It is studied for its interactions with biological targets, such as enzymes and receptors, which can lead to the discovery of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Oxa-9-thiaspiro[5.5]undecane-4-carbaldehyde involves its interaction with specific molecular targets. For example, in the context of antituberculosis research, the compound has been shown to inhibit the MmpL3 protein of Mycobacterium tuberculosis, which is essential for the survival of the bacteria . This inhibition disrupts the transport of essential molecules across the bacterial cell membrane, leading to the death of the bacteria.
Comparison with Similar Compounds
1-Oxa-9-thiaspiro[5.5]undecane-4-carbaldehyde can be compared with other spirocyclic compounds, such as:
1-Oxa-9-azaspiro[5.5]undecane: This compound contains a nitrogen atom in place of the sulfur atom and has been studied for its antituberculosis activity.
1-Oxa-4,9-diazaspiro[5.5]undecane: This compound contains two nitrogen atoms and has shown potential as a dual ligand for the sigma-1 receptor and the μ-opioid receptor.
1-Oxa-9-thiaspiro[5.5]undecan-4-ol: This compound is a hydroxyl derivative of this compound and has different chemical properties.
The uniqueness of this compound lies in its specific combination of oxygen and sulfur atoms within the spirocyclic framework, which imparts distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C10H16O2S |
---|---|
Molecular Weight |
200.30 g/mol |
IUPAC Name |
1-oxa-9-thiaspiro[5.5]undecane-4-carbaldehyde |
InChI |
InChI=1S/C10H16O2S/c11-8-9-1-4-12-10(7-9)2-5-13-6-3-10/h8-9H,1-7H2 |
InChI Key |
RWDYIGNALJTCEE-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2(CCSCC2)CC1C=O |
Origin of Product |
United States |
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